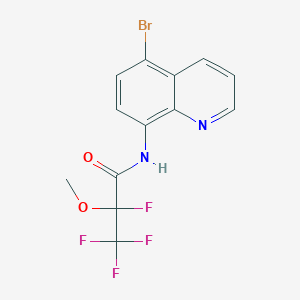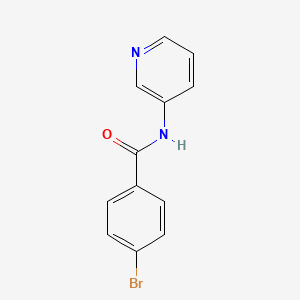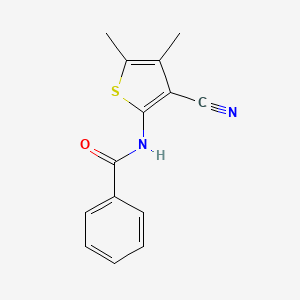
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic organic compound characterized by the presence of a quinoline ring substituted with a bromine atom at the 5-position and a tetrafluoro-2-methoxypropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.
Formation of Tetrafluoro-2-methoxypropanamide: The brominated quinoline is then reacted with tetrafluoro-2-methoxypropanoic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide, to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(5-azido-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide or N-(5-thio-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide are formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: De-brominated quinoline derivatives.
Scientific Research Applications
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: It serves as a probe in biological assays to study the interaction of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the tetrafluoro-2-methoxypropanamide group enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-8-quinolinyl)acetamide
- N-(5-Bromo-8-quinolinyl)-2-furamide
- N-(5-Bromo-8-quinolinyl)-3-nitrobenzamide
Uniqueness
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to the presence of the tetrafluoro-2-methoxypropanamide group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications, such as enhancing binding affinity in medicinal chemistry or providing unique photophysical properties in materials science.
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF4N2O2/c1-22-12(15,13(16,17)18)11(21)20-9-5-4-8(14)7-3-2-6-19-10(7)9/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTAMWRLQHRELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{[3-(ETHOXYCARBONYL)-5-(PROPAN-2-YL)-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID](/img/structure/B5380937.png)
![methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5380944.png)
![N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B5380952.png)
![N,3,4-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380957.png)
![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5380971.png)
![N-(3,5-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5380981.png)
![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)
![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)
![4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5381016.png)
![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE](/img/structure/B5381017.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)
